molecular formula C21H17F3N6O2S2 B2432221 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid CAS No. 956356-94-8

4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid

Cat. No.: B2432221
CAS No.: 956356-94-8
M. Wt: 506.52
InChI Key: OQMIHYDUJOYCLD-UHFFFAOYSA-N
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Description

This compound, 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid, is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. https://www.nature.com/articles/s41467-021-25448-z MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is crucial for the activation, proliferation, and survival of lymphocytes. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6154130/ Its proteolytic activity is constitutively activated in certain subtypes of B-cell lymphoma, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target. https://www.cell.com/cancer-cell/fulltext/S1535-6108(16)30042-0 This inhibitor acts by binding to the MALT1 paracaspase domain, effectively blocking the cleavage of downstream substrates like RelB and CYLD, which disrupts NF-κB-driven survival signals and leads to the selective death of MALT1-dependent lymphoma cells. https://www.nature.com/articles/s41467-021-25448-z Consequently, this compound is a critical research tool for investigating the pathophysiological roles of MALT1, validating its mechanism in oncogenesis, and exploring its potential in immuno-oncology and autoimmune disease research. Its application extends to in vitro and in vivo studies aimed at understanding B-cell receptor signaling and developing novel targeted cancer therapies.

Properties

IUPAC Name

4-[[5-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O2S2/c1-3-8-29-17(26-27-20(29)33-10-13-4-6-14(7-5-13)18(31)32)15-11-34-19(25-15)30-16(21(22,23)24)9-12(2)28-30/h3-7,9,11H,1,8,10H2,2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMIHYDUJOYCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3CC=C)SCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure

The compound features a thiazole ring and a triazole moiety, both known for their diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the allyl and benzenecarboxylic acid groups contribute to its pharmacological profile.

Anticancer Activity

Research indicates that thiazole and triazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to the target molecule showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxicity. Specifically, derivatives with thiazole rings displayed enhanced activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3
Target CompoundVariousTBD

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial effects. Compounds containing thiazole and triazole rings have been reported to possess antibacterial and antifungal activities:

  • Studies have shown that related triazole derivatives exhibit broad-spectrum antibacterial activity against Mycobacterium tuberculosis and other pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole-containing compounds is well-documented:

  • Some derivatives have shown promising results in reducing inflammation markers in vitro. For instance, certain triazolethiones demonstrated significant anti-inflammatory effects comparable to standard drugs .

The biological activity of the target compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with thiazole and triazole structures often inhibit key enzymes involved in cancer cell proliferation.
  • Interference with Cell Cycle : These compounds may induce apoptosis in cancer cells by disrupting the cell cycle.
  • Antioxidant Properties : The presence of electron-donating groups enhances the antioxidant capacity, contributing to anti-inflammatory effects.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole-triazole derivatives and evaluated their anticancer efficacy. One compound showed an IC50 value of 10 μM against A431 skin cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds. Among them, one derivative exhibited 87% inhibition against Mycobacterium tuberculosis, suggesting that structural modifications can significantly enhance bioactivity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and biological activity against various pathogens.

Studies have shown that derivatives of triazole compounds can effectively inhibit bacterial growth and possess antifungal properties, making them valuable in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of multiple heterocycles. Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth.

Fungicides

Compounds similar to 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid have been explored as potential fungicides. Their ability to inhibit fungal growth can be attributed to their interference with fungal cell wall synthesis or function .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Formation of Triazole Ring : The initial step often involves the reaction of hydrazine derivatives with carbonyl compounds to form the triazole ring.
  • Thiazole Integration : The introduction of thiazole groups can be achieved through cyclization reactions involving appropriate thioketones.
  • Allylation and Functionalization : The allyl group can be introduced via nucleophilic substitution reactions on suitable precursors.

Reaction Conditions

The synthesis usually requires controlled conditions such as temperature and pH to optimize yield and purity. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used due to their ability to dissolve a wide range of reactants.

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that modifications at the 5-position significantly enhanced their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of a trifluoromethyl group was found to increase the potency by enhancing lipophilicity and cellular uptake .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that a related triazole derivative induced significant apoptosis in breast cancer cells through the activation of caspase pathways. This highlights the potential for developing targeted therapies based on structural modifications of the compound.

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The terminal carboxylic acid group enables classic acid-base and nucleophilic acyl substitution reactions.

Reaction TypeConditionsProductNotes
Esterification Methanol/H<sup>+</sup>, refluxMethyl ester derivative (as in )Reversible under acidic conditions; ester form is common in synthetic intermediates .
Amidation SOCl<sub>2</sub> followed by NH<sub>3</sub> or aminesCorresponding amideRequires activation of the carboxylic acid via chloride intermediate.
Salt Formation NaOH or other basesCarboxylate salt (e.g., sodium salt)Enhances solubility in aqueous media.

Triazole Ring Reactions

The 1,2,4-triazole core participates in electrophilic substitutions and coordination chemistry.

Reaction TypeConditionsProductNotes
Alkylation Alkyl halides, base (e.g., K<sub>2</sub>CO<sub>3</sub>)N-alkylated triazoleSelectivity depends on reaction pH and steric factors.
Metal Complexation Transition metal salts (e.g., Cu(II), Zn(II))Metal-triazole complexesPotential applications in catalysis or bioactivity modulation .

Thiazole and Pyrazole Reactivity

The thiazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, influencing stability and reactivity.

Reaction TypeConditionsProductNotes
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitrated derivativesPositional selectivity guided by electron-withdrawing CF<sub>3</sub> group on pyrazole .
Reduction H<sub>2</sub>/Pd-CPartially saturated thiazolineLimited utility due to aromaticity loss.

Allyl and Sulfanyl Group Transformations

The allyl and sulfanyl (thioether) groups undergo addition and oxidation reactions.

Reaction TypeConditionsProductNotes
Allyl Oxidation KMnO<sub>4</sub>, acidic conditionsCarboxylic acid or epoxideOver-oxidation risks require careful stoichiometric control.
Sulfanyl Oxidation H<sub>2</sub>O<sub>2</sub> or mCPBASulfoxide or sulfoneOxidation state impacts biological activity and solubility .
Nucleophilic Substitution R-X (alkyl/aryl halides)Thioether derivativesReactivity enhanced by electron-deficient aryl groups .

Degradation Pathways

Stability studies indicate susceptibility to hydrolytic and photolytic degradation.

ConditionDegradation PathwayMajor Products
Acidic Hydrolysis (HCl, 80°C)Cleavage of ester/carboxylic acid groupsBenzoic acid derivatives
UV Exposure (254 nm)Radical-mediated C-S bond cleavageFragmented thiazole and triazole byproducts

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